molecular formula C24H29Cl2NO B12645575 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride CAS No. 7147-70-8

1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride

Cat. No.: B12645575
CAS No.: 7147-70-8
M. Wt: 418.4 g/mol
InChI Key: QBJURESDWTXNJW-UHFFFAOYSA-N
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Description

1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is a synthetic organic compound that belongs to the class of phenanthrene derivatives This compound is characterized by the presence of a chlorophenanthrene moiety and a dibutylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chlorophenanthrene and dibutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps: The reaction proceeds through a series of steps, including halogenation, amination, and condensation, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenanthrene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9-Bromophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
  • 1-(9-Iodophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride
  • 1-(9-Fluorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride

Uniqueness

1-(9-Chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride is unique due to the presence of the chlorine atom in the phenanthrene ring, which can influence its chemical reactivity and biological activity. The dibutylamino group also contributes to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7147-70-8

Molecular Formula

C24H29Cl2NO

Molecular Weight

418.4 g/mol

IUPAC Name

1-(9-chlorophenanthren-3-yl)-2-(dibutylamino)ethanone;hydrochloride

InChI

InChI=1S/C24H28ClNO.ClH/c1-3-5-13-26(14-6-4-2)17-24(27)19-12-11-18-16-23(25)21-10-8-7-9-20(21)22(18)15-19;/h7-12,15-16H,3-6,13-14,17H2,1-2H3;1H

InChI Key

QBJURESDWTXNJW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Cl.Cl

Origin of Product

United States

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